molecular formula C15H18ClNO3S B2474295 (2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705271-08-4

(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

货号: B2474295
CAS 编号: 1705271-08-4
分子量: 327.82
InChI 键: HVFGLNVKOBQUEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H18ClNO3S and its molecular weight is 327.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The compound, also known as 8-(2-chlorobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane, primarily targets Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are crucial regulators of intracellular responses triggered by key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It achieves its selectivity by avoiding inhibition of JAK2 and JAK3 . The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway, which is associated with Th1 and Th17 cell differentiation and activation . This pathway has been implicated in the pathogenesis of psoriasis and inflammatory bowel diseases (IBD), making JAK1 and TYK2 highly attractive targets for the treatment of these disorders .

Pharmacokinetics

The compound is orally bioavailable . It demonstrates dose-dependent efficacy in commonly studied animal models . .

Result of Action

The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . It also exhibits potent cellular activity for JAK1-mediated IL-6 signaling .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, due to the unique structure of the skin, the efficacy of topically applied JAK inhibitors for treating atopic dermatitis (AD) can be limited . This compound, when prepared as a topical formulation, provides a promising low-frequency and low-dose treatment method for ad .

生物活性

The compound (2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone , also referred to as 8-(2-chlorobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane, has garnered attention for its potential biological activities, particularly as an inhibitor of Janus kinases (JAKs), specifically JAK1 and TYK2. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H18ClNO3S
  • Molecular Weight : 327.82 g/mol
  • Purity : Typically around 95%

Target of Action

The primary mechanism involves the selective inhibition of JAK1 and TYK2, which are critical components in the JAK-STAT signaling pathway. This pathway is pivotal for the differentiation and activation of Th1 and Th17 cells, which are involved in inflammatory responses.

Mode of Action

The compound acts as a potent inhibitor of these kinases, leading to a reduction in inflammatory cytokine production. This inhibition results in:

  • Decreased inflammation
  • Reduced bone resorption
  • Mitigation of splenomegaly
  • Control over body weight changes in disease models

Pharmacokinetics

The compound is noted for its oral bioavailability , making it suitable for therapeutic applications. Its pharmacokinetic profile supports its use in various experimental models to evaluate its efficacy against inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that the compound significantly inhibits the phosphorylation of STAT proteins in human whole blood assays, indicating its effectiveness in modulating immune responses.

In Vivo Studies

In animal models, particularly those induced with adjuvant diseases, the compound exhibited notable effects:

Parameter Control Group Treatment Group
Inflammation ScoreHighSignificantly Lower
Bone ResorptionIncreasedReduced
SplenomegalyPresentAbsent
Body Weight ChangeSignificant LossStabilized

These results suggest that the compound could be a promising candidate for treating autoimmune diseases and other inflammatory conditions.

Case Study 1: Efficacy in Rheumatoid Arthritis Models

A study evaluated the effects of this compound on rats with induced rheumatoid arthritis. The treatment group showed a significant reduction in joint swelling and inflammatory markers compared to controls, supporting its anti-inflammatory potential.

Case Study 2: Impact on Cytokine Production

Another investigation focused on cytokine profiles post-treatment with the compound. Results indicated a marked decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), reinforcing its role as a JAK inhibitor.

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent targeting JAK pathways. Its ability to modulate immune responses and reduce inflammation positions it as a candidate for further development in treating conditions such as rheumatoid arthritis and other autoimmune disorders.

属性

IUPAC Name

(2-chlorophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S/c1-21(19,20)12-8-10-6-7-11(9-12)17(10)15(18)13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFGLNVKOBQUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。